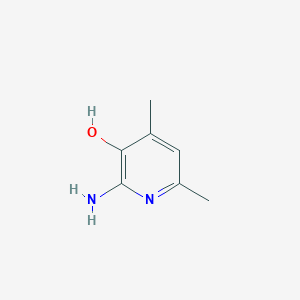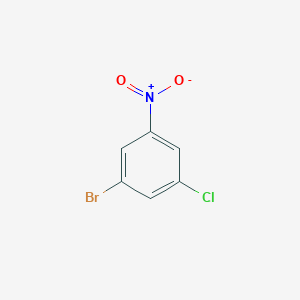
1-Bromo-3-chloro-5-nitrobenzene
Übersicht
Beschreibung
1-Bromo-3-chloro-5-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds known for their diverse applications in organic synthesis and industrial processes. The presence of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes like 1-bromo-3-chloro-5-nitrobenzene typically involves halogenation and nitration reactions. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water achieved a high yield of 94.8% and a product purity higher than 99.0%, as characterized by IR and NMR spectrometry . Although the specific synthesis of 1-bromo-3-chloro-5-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the substitution pattern of halogen and nitro groups on the benzene ring. The crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, have been determined by single-crystal X-ray diffraction, revealing E configurations with respect to the C=N double bonds and specific hydrogen bonding patterns . These structural details are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
1-Bromo-3-chloro-5-nitrobenzene can undergo various chemical reactions due to its reactive substituents. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid demonstrated the formation of arylzinc compounds . Similarly, the radical anions of 1-bromo-4-nitrobenzene showed increased reactivity in an ionic liquid compared to conventional solvents . Aromatic nucleophilic substitution reactions in 1-bromo-3,5-dinitrobenzenes can occur with replacement of either a nitro group or a bromine atom, depending on the nucleophile and solvent . These studies provide insights into the types of reactions that 1-bromo-3-chloro-5-nitrobenzene might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-3-chloro-5-nitrobenzene are influenced by its functional groups. The presence of halogens and a nitro group can affect the compound's boiling point, melting point, solubility, and stability. The metabolism of halogenated nitrobenzenes in rabbits has shown the formation of mercapturic acids by replacement of labile halogen atoms . The intermolecular interactions in halogenated nitrobenzenes, such as 1,3-dibromo-5-nitrobenzene, have been analyzed, revealing significant cohesive attractions between molecules due to π-stacking and halogen...O(nitro) interactions . These properties are essential for understanding the behavior of 1-bromo-3-chloro-5-nitrobenzene in various environments and reactions.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Experimentation
1-Bromo-3-chloro-5-nitrobenzene, as part of the halomethyl-nitrobenzene family, has been studied for its anisotropic displacement parameters. These parameters were analyzed through first principles and X-ray diffraction experiments, with a focus on the challenges posed by the bromo compound in experimental settings compared to theoretical models (Mroz, Wang, Englert, & Dronskowski, 2020).
Metabolic Processing
Research in the late 1950s investigated the metabolism of chloromononitrobenzene series, including 1-bromo-3-chloro-5-nitrobenzene, in rabbits. These studies observed the conversion of compounds into mercapturic acids, revealing insights into the metabolic fate of halogenonitrobenzenes and their transformation processes (Bray, James, & Thorpe, 1958).
Chemical Reactions and Mechanisms
The reactivity of 1-bromo-3-chloro-5-nitrobenzene with sodium borohydride in specific solvents has been studied, highlighting nucleophilic aromatic substitution by hydrogen. These reactions involve the formation of unstable cyclohexadienyl anions, leading to insights into the reaction intermediates and mechanisms of nucleophilic aromatic substitution in halonitrobenzenes (Gold, Miri, & Robinson, 1980).
Halogenation Processes
The compound has been utilized in studies of ring halogenations of polyalkylbenzenes. Research using halosuccinimide and acidic catalysts, including 1-bromo-3-chloro-5-nitrobenzene, provides valuable data on selectivities in substrates and catalysts used in halogenation processes (Bovonsombat & Mcnelis, 1993).
Electron Paramagnetic Resonance Studies
Electron paramagnetic resonance spectra of halonitrobenzene anion radicals, including those derived from 1-bromo-3-chloro-5-nitrobenzene, have been examined. These studies contribute to a deeper understanding of the electron transfer processes and the stability of radical anions in various solvents (Kitagawa, Layloff, & Adams, 1963).
Photoelectrochemical Reduction Studies
Investigations into the photoelectrochemical reduction of halonitrobenzenes, including 1-bromo-3-chloro-5-nitrobenzene, have provided insights into the mechanisms and processes underlying photo-ECE, photo-ECEE, and photo-DISP reactions. These studies are crucial for understanding the photocurrents and reaction kinetics in these systems (Compton & Dryfe, 1994).
Safety And Hazards
1-Bromo-3-chloro-5-nitrobenzene should be handled with care. It should be kept away from heat, flames, and sparks. Oxidizing agents should be avoided. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDZAQINLBEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591208 | |
| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-nitrobenzene | |
CAS RN |
219817-43-3 | |
| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



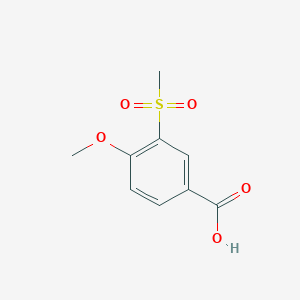
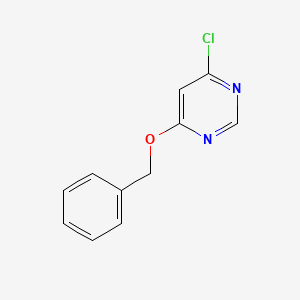
![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)

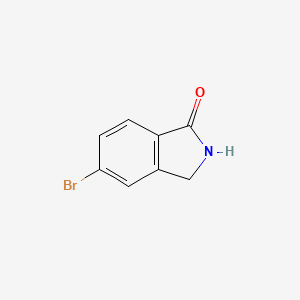
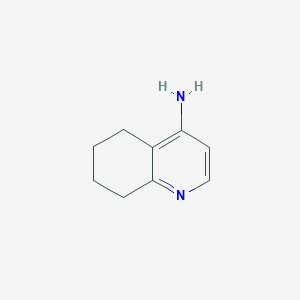
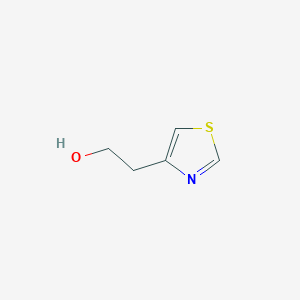
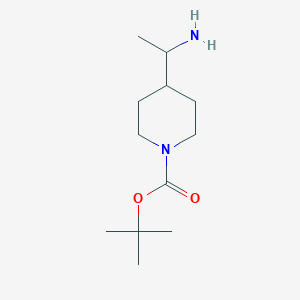
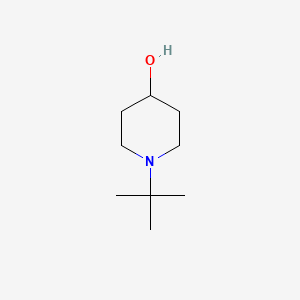
![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)
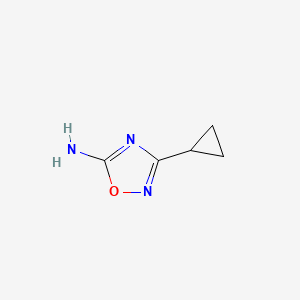

![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)
